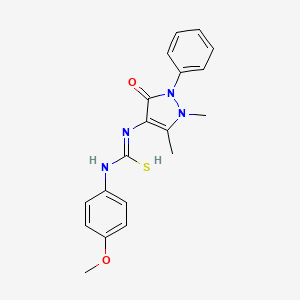
N'-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-(4-methoxyphenyl)carbamimidothioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-(4-methoxyphenyl)carbamimidothioic acid is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N'-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-(4-methoxyphenyl)carbamimidothioic acid involves several steps, including the preparation of intermediate compounds and the final product. The synthetic routes typically involve the use of specific reagents and catalysts under controlled reaction conditions. For example, the preparation of this compound may involve the use of cyclodextrins to form inclusion complexes, which can improve the solubility and stability of the compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods used in industrial production may include continuous flow processes, which allow for the efficient and consistent production of the compound.
Chemical Reactions Analysis
Types of Reactions: N'-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-(4-methoxyphenyl)carbamimidothioic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted compounds with different functional groups.
Scientific Research Applications
N'-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-(4-methoxyphenyl)carbamimidothioic acid has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various reactions and as a building block for the synthesis of more complex molecules. In biology, this compound is studied for its potential effects on biological systems and its use as a tool for probing biochemical pathways. In medicine, the compound is investigated for its potential therapeutic effects and as a diagnostic agent. In industry, this compound is used in the production of various materials and products, including pharmaceuticals and specialty chemicals .
Mechanism of Action
The mechanism of action of N'-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-(4-methoxyphenyl)carbamimidothioic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used .
Comparison with Similar Compounds
N'-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-(4-methoxyphenyl)carbamimidothioic acid can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar structures or functional groups, such as cephalosporins, which are a class of β-lactam antibiotics . The comparison may involve analyzing the physicochemical properties, biological activities, and potential applications of these compounds. This compound may have unique properties or activities that make it particularly valuable for certain applications.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry Its unique properties and reactivity make it a valuable tool for various chemical, biological, and medical studies
Properties
IUPAC Name |
N'-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-(4-methoxyphenyl)carbamimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-13-17(18(24)23(22(13)2)15-7-5-4-6-8-15)21-19(26)20-14-9-11-16(25-3)12-10-14/h4-12H,1-3H3,(H2,20,21,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITBNHAVTPKJAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C(NC3=CC=C(C=C3)OC)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C(NC3=CC=C(C=C3)OC)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

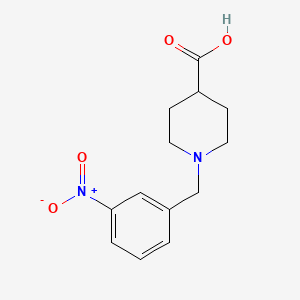



![[2-(1,3-Dioxolan-2-yl)phenyl]-ethyl-diphenyl-phosphonium bromide](/img/structure/B7827658.png)


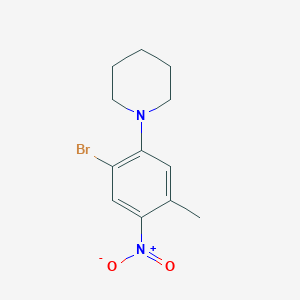

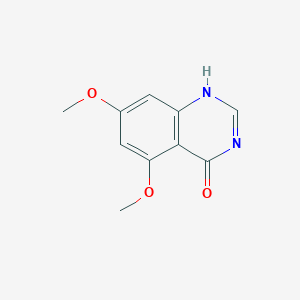
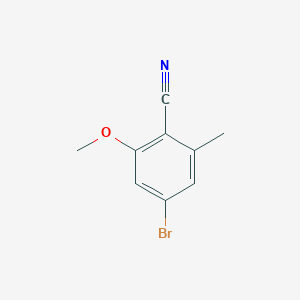
![Methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B7827706.png)
![2-[[4-oxo-6-(trifluoromethyl)-1H-pyrimidin-2-yl]sulfanyl]acetic acid](/img/structure/B7827708.png)
